3-Propyl-1,2-dioxolane
Description
Historical Development of Cyclic Peroxide Chemistry in Academic Research
The field of organic peroxide chemistry has a history extending over a century, with initial interests largely centered on their use as radical polymerization initiators. nih.gov However, the last few decades have witnessed a surge in academic research on cyclic peroxides, a development significantly catalyzed by the discovery of naturally occurring endoperoxides with potent biological activities. wiley.com
A pivotal moment in this field was the isolation of artemisinin (B1665778) from the plant Artemisia annua in the 1970s. rsc.org Artemisinin, with its unique 1,2,4-trioxane (B1259687) core, demonstrated remarkable antimalarial properties, sparking extensive investigation into the synthesis and reactivity of cyclic peroxides. wiley.comrsc.org This discovery drew significant attention to other natural products containing endoperoxide rings, such as the 1,2-dioxane-containing yingzhaosu A and C, which also exhibit antimalarial effects. wiley.com The profound biological impact of these molecules has driven the development of novel synthetic strategies to create a diverse array of cyclic peroxide structures for further investigation into their chemical properties and therapeutic potential. wiley.com
Structural Framework and Isomeric Considerations of 1,2-Dioxolanes
The foundational structure of 3-Propyl-1,2-dioxolane is the 1,2-dioxolane ring. This is a five-membered heterocycle with the chemical formula C₃H₆O₂, where the two oxygen atoms are in adjacent positions, forming an endoperoxide. acs.org This arrangement distinguishes it structurally and chemically from its more common isomer, 1,3-dioxolane (B20135), where the oxygen atoms are separated by a carbon atom. acs.org The 1,2-dioxolane ring is a saturated system, and its peroxide bond makes it a subject of significant synthetic and mechanistic interest. researchgate.net
Substitution on the 1,2-dioxolane ring gives rise to various forms of isomerism. In the case of 3,5-disubstituted 1,2-dioxolanes, cis- and trans-diastereomers can exist. The relative stereochemistry of these isomers can often be differentiated using Nuclear Magnetic Resonance (NMR) spectroscopy, as the chemical environments of the ring protons are distinct. acs.org For monosubstituted derivatives like this compound, the substitution at the C3 position creates a chiral center, meaning the compound can exist as a pair of enantiomers (R- and S-isomers).
The table below summarizes key isomeric forms related to the dioxolane structure.
Table 1: Isomeric Forms of Dioxolane| Isomer Type | Example Compound(s) | Description |
|---|---|---|
| Positional Isomer | 1,2-Dioxolane vs. 1,3-Dioxolane | The isomers differ in the relative positions of the two oxygen atoms within the five-membered ring. acs.org |
| Stereoisomer (Diastereomers) | cis- and trans-3,5-Disubstituted-1,2-dioxolanes | These isomers have the same connectivity but differ in the spatial arrangement of the substituents on the ring. acs.org |
| Stereoisomer (Enantiomers) | (R)-3-Propyl-1,2-dioxolane and (S)-3-Propyl-1,2-dioxolane | Non-superimposable mirror images that arise from the chiral center at the C3 position. |
Positioning of Alkyl-Substituted 1,2-Dioxolanes in Contemporary Organic Chemistry Research
Alkyl-substituted 1,2-dioxolanes, including this compound, occupy a significant position in modern organic chemistry, largely due to their status as structural motifs in bioactive natural products and as versatile synthetic intermediates. researchgate.netadvanceseng.com The discovery of natural products like the plakinic acids, which contain a 3,5-disubstituted 1,2-dioxolane ring, has fueled research into synthetic methodologies for accessing this heterocyclic system. acs.org More recently, the isolation of mycangimycin, which features a 3,5-disubstituted 1,2-dioxolane ring, has further intensified interest in preparing simpler analogues to study its biological activity. acs.orgresearchgate.net
A variety of synthetic methods have been developed to construct the 1,2-dioxolane core. While many early methods targeted more heavily substituted 3,3,5,5-tetrasubstituted systems, recent research has focused on creating less substituted rings, such as 3,5-disubstituted and monosubstituted variants. researchgate.net Modern synthetic approaches are diverse and include:
Oxidation of cyclopropane (B1198618) derivatives : The use of molecular oxygen in the presence of a catalyst can yield 1,2-dioxolanes. rsc.org A notable method involves the ring expansion of cyclopropanols. advanceseng.com
Reactions involving peroxycarbenium ions : The Lewis acid-mediated ionization of 3-alkoxy-1,2-dioxolanes generates peroxycarbenium ions, which can be trapped by nucleophiles to form substituted 1,2-dioxolanes. acs.orgnih.govacs.org This has proven to be an effective route for creating functionalized products. acs.orgadvanceseng.com
Ozonolysis of silyl (B83357) enol ethers : The ozonolysis of specific silyl enol ethers has been explored as a route to 3-silyloxy-1,2- and 3-alkyl-3-silyloxy-1,2-dioxolanes. core.ac.uk
Tandem peroxidation/cyclization : A route to the 1,2-dioxolane core based on the tandem peroxidation and cyclization of enones has been reported for the synthesis of 3-alkoxy-1,2-dioxolanes. acs.org
The table below outlines some of the modern synthetic strategies employed to generate substituted 1,2-dioxolanes.
Table 2: Selected Synthetic Methods for Substituted 1,2-Dioxolanes| Method | Starting Materials | Key Reagents/Conditions | Product Type |
|---|---|---|---|
| Peroxycarbenium Ion Chemistry | 3-Acetoxy-1,2-dioxolanes, Nucleophiles (e.g., allylsilanes) | Lewis Acids (e.g., SnCl₄, TiCl₄, Sc(OTf)₃) wiley.comacs.orgadvanceseng.com | 3,5-Disubstituted-1,2-dioxolanes acs.org |
| Oxidation of Cyclopropanols | Cyclopropanols | O₂, Mn(II) salts | Peroxy-hemiketals (precursors to 1,2-dioxolanes) advanceseng.comresearchgate.net |
| Ozonolysis | Silyl enol ethers | Ozone (O₃) | 3-Silyloxy-1,2-dioxolanes core.ac.uk |
| Tandem Peroxidation/Cyclization | Enones | H₂O₂, silylating agent | 3-Alkoxy-1,2-dioxolanes acs.org |
While these methods provide access to the general class of 3-alkyl-substituted 1,2-dioxolanes, specific research detailing the synthesis and properties of this compound is not extensively documented in current academic literature. Its study is therefore largely contextualized by the broader research into this important class of heterocyclic peroxides.
Compound List
Table 3: Chemical Compounds Mentioned
| Compound Name | Molecular Formula | Ring System |
|---|---|---|
| This compound | C₆H₁₂O₂ | 1,2-Dioxolane |
| 1,2-Dioxolane | C₃H₆O₂ | 1,2-Dioxolane |
| 1,3-Dioxolane | C₃H₆O₂ | 1,3-Dioxolane |
| Artemisinin | C₁₅H₂₂O₅ | 1,2,4-Trioxane |
| Mycangimycin | Not specified | 1,2-Dioxolane |
| Plakinic Acids | Not specified | 1,2-Dioxolane |
| Yingzhaosu A | C₁₅H₂₄O₃ | 1,2-Dioxane (B1202867) |
Structure
3D Structure
Properties
CAS No. |
67393-69-5 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
3-propyldioxolane |
InChI |
InChI=1S/C6H12O2/c1-2-3-6-4-5-7-8-6/h6H,2-5H2,1H3 |
InChI Key |
MUHUAYUAGZVLTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCOO1 |
Origin of Product |
United States |
Theoretical and Computational Investigations of 3 Propyl 1,2 Dioxolane
Quantum Chemical Studies on Molecular Geometry and Conformation
Quantum chemical calculations are essential for determining the three-dimensional structure and conformational landscape of molecules like 3-propyl-1,2-dioxolane. The five-membered 1,2-dioxolane ring is not planar due to ring strain and torsional effects. Computational studies, typically employing Density Functional Theory (DFT) or ab initio methods, reveal that the ring adopts puckered conformations to relieve this strain.
The two most stable conformations for the 1,2-dioxolane ring are the half-chair (C2 symmetry) and the envelope (Cs symmetry) . In the half-chair form, two atoms are out of the plane of the other three, on opposite sides. In the envelope conformation, one atom is puckered out of the plane formed by the other four. Theoretical calculations on the unsubstituted 1,2-dioxolane ring show these conformations to be very close in energy, with a low barrier for interconversion.
For this compound, the presence of the propyl substituent at the C3 position introduces further conformational complexity. The propyl group can exist in either an axial or equatorial position relative to the ring. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. Therefore, the most stable conformers of this compound are expected to be the half-chair and envelope forms with the propyl group in an equatorial orientation. The relative energies of these conformers are influenced by a balance of torsional strain within the ring and steric interactions involving the substituent.
Table 1: Representative Calculated Conformational Data for Substituted Dioxolane Rings Note: This table presents generalized data from computational studies on substituted dioxolane and dioxane systems to illustrate the principles applicable to this compound, as specific data for this compound is not readily available.
| Conformation | Substituent Position | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| Half-Chair | Equatorial | 0 (Reference) | O1-O2-C3-C4 ≈ ±30-45 |
| Half-Chair | Axial | > 1.5 | O1-O2-C3-C4 ≈ ±30-45 |
| Envelope | Equatorial | ~0.2 - 0.5 | One atom out-of-plane |
| Envelope | Axial | > 2.0 | One atom out-of-plane |
The data illustrates that equatorial conformations are significantly more stable than their axial counterparts. The small energy difference between the equatorial half-chair and envelope forms suggests that, at room temperature, this compound would exist as a dynamic equilibrium of these conformers.
Analysis of Electronic Structure and Reactivity Predictions (e.g., FMO Theory)
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. nih.govacs.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov
For this compound, the key feature of its electronic structure is the weak peroxide (O-O) bond. The HOMO is typically associated with the lone pair orbitals of the oxygen atoms, while the LUMO is the antibonding σ* orbital of the O-O bond. The low energy of this LUMO makes the peroxide bond susceptible to cleavage.
HOMO: The highest occupied molecular orbital is primarily located on the two oxygen atoms, specifically their p-type lone pairs. The energy of the HOMO is indicative of the molecule's ability to act as an electron donor.
LUMO: The lowest unoccupied molecular orbital is the σ* antibonding orbital of the O-O bond. Its low energy makes the molecule a good electron acceptor and predisposes the O-O bond to reductive cleavage.
The HOMO-LUMO energy gap is a critical parameter for predicting the kinetic stability of the molecule. ulb.ac.bestackexchange.com A small HOMO-LUMO gap suggests higher reactivity. The presence of the electron-donating propyl group at the C3 position would be expected to slightly raise the energy of the HOMO compared to the unsubstituted 1,2-dioxolane, potentially narrowing the HOMO-LUMO gap and subtly influencing its reactivity.
Reactivity predictions based on FMO theory suggest that this compound will primarily react via pathways involving the peroxide bond. It can act as an electrophile at the oxygen atoms (due to the low-lying LUMO) in reactions with nucleophiles or as a source of oxygen-centered radicals upon homolytic cleavage of the O-O bond.
Table 2: Representative FMO Energy Values for 1,2-Dioxolane Systems from DFT Calculations Note: These are typical values for simple 1,2-dioxolane systems used to illustrate the electronic properties. Specific values for this compound would require dedicated calculation.
| Molecular Orbital | Typical Energy (eV) | Description and Implication for Reactivity |
| HOMO | -9.5 to -11.0 | Localized on oxygen lone pairs; molecule can act as a weak nucleophile/electron donor. |
| LUMO | +1.0 to +2.5 | σ*(O-O) antibonding orbital; low energy indicates susceptibility to reduction and O-O bond cleavage. |
| HOMO-LUMO Gap | 10.5 to 13.5 | A smaller gap indicates higher intrinsic reactivity. |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and the calculation of activation energies for transition states. For this compound, the most significant reaction pathway is the cleavage of the O-O bond.
Homolytic Cleavage: The thermal or photochemical decomposition of 1,2-dioxolanes typically begins with the homolytic cleavage of the weak O-O bond to form a 1,5-diradical. Computational models can calculate the bond dissociation energy (BDE) for this process. The resulting diradical from this compound can then undergo various subsequent reactions, such as intramolecular hydrogen abstraction or fragmentation to form carbonyl compounds.
Heterolytic Cleavage: In the presence of acids or catalysts, heterolytic cleavage of the O-O bond can occur. researchgate.net Computational modeling of such reactions involves locating the transition state for the bond-breaking event, often showing the interaction with the catalyst. For instance, in acid-catalyzed hydrolysis, calculations can model the protonation of an oxygen atom followed by ring-opening. acs.org DFT calculations on related systems have shown that fragmentation of the 1,2-dioxolane ring can be a concerted process involving the simultaneous cleavage of C-C and O-O bonds. rsc.org
Table 3: Calculated Activation Energies for Key Reaction Steps of 1,2-Dioxolane Analogs Note: This table presents representative activation energies (ΔG‡) from computational studies on the reactions of cyclic peroxides to illustrate the energetic landscape. rsc.orgresearchgate.net
| Reaction Step | Description | Typical Calculated ΔG‡ (kcal/mol) |
| O-O Homolysis | Initial formation of a 1,5-diradical | 25 - 35 |
| Ring Fragmentation | Concerted cleavage of O-O and C-C bonds to form carbonyls | 12 - 20 |
| Acid-Catalyzed Hydrolysis | Rate-determining step of ring opening | 15 - 25 |
These calculations indicate that while the initial O-O bond homolysis requires significant energy, subsequent fragmentation pathways can be much more favorable. rsc.orgresearchgate.net
Stereochemical Analysis and Chirality of 1,2-Dioxolane Systems
The stereochemistry of this compound is a crucial aspect of its identity. The C3 atom, being substituted with a propyl group and being part of the ring, is a chiral center. Therefore, this compound exists as a pair of enantiomers: (R)-3-propyl-1,2-dioxolane and (S)-3-propyl-1,2-dioxolane.
Computational methods can be used to analyze and predict the stereochemical outcomes of reactions that form or involve the 1,2-dioxolane ring. For example, in the synthesis of substituted 1,2-dioxolanes, computational modeling can help rationalize the diastereoselectivity of a reaction by comparing the energies of the transition states leading to different stereoisomers. It has been shown that the stereospecific formation of substituted dioxolanes can be achieved, and computational analysis helps in understanding the reaction pathways that control the configuration of the final product. rsc.org
Furthermore, if additional substituents are present on the ring (e.g., at C4 or C5), diastereomers become possible. The relative stability of these diastereomers can be predicted computationally by calculating their ground-state energies, taking into account the various steric and electronic interactions between substituents. In many syntheses of natural products containing the 1,2-dioxolane core, controlling the stereochemistry at multiple centers is a primary challenge, and computational insights are invaluable for designing synthetic strategies.
Synthetic Methodologies for 3 Propyl 1,2 Dioxolane and Analogues
Strategic Approaches to 1,2-Dioxolane Ring Construction
The formation of the 1,2-dioxolane ring is a key challenge in the synthesis of these compounds, given the inherent instability of the peroxide bond. Modern synthetic approaches often utilize molecular oxygen or ozone to introduce the peroxide functionality. acs.org
Peroxidation and Cyclization Strategies
A prominent strategy for constructing the 1,2-dioxolane ring involves the peroxidation of unsaturated precursors, such as alkenes and cyclopropanes, followed by intramolecular cyclization.
One effective method is the Isayama–Mukaiyama reaction , which involves the peroxysilylation of alkenes using molecular oxygen and a trialkylsilane, catalyzed by a cobalt(II) complex. acs.orgnih.gov This reaction generates a peroxysilyl intermediate which can then undergo intramolecular cyclization to form the 1,2-dioxolane ring. For instance, the Co(modp)2-catalyzed peroxysilylation of (2-vinylcyclopropyl)benzene results in the formation of triethyl(1-(5-phenyl-1,2-dioxolan-3-yl)ethylperoxy)silane in a 37% yield. nih.gov
The oxidation of cyclopropanes in the presence of transition-metal catalysts also provides a route to 1,2-dioxolanes. acs.org For example, N-cyclopropyl-N-phenylamines can be converted to the corresponding dioxolanes in the presence of atmospheric oxygen. nih.gov
Furthermore, the reaction of γ,δ-unsaturated hydroperoxides with reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) can induce cyclization to yield 3-halogenomethyl-1,2-dioxolanes. researchgate.net The mechanism of this cyclization can be either radical or polar, depending on the specific halogenating agent used. researchgate.net
Another approach involves the use of singlet oxygen in an ene reaction with alkenes to introduce a hydroperoxide group. nih.gov Subsequent intramolecular cyclization of the resulting β-hydroperoxy ketones can then afford 3-hydroxy-1,2-dioxolanes. acs.orgnih.gov
| Precursor Type | Reagents/Catalyst | Product Type | Reference |
| Alkenes | O2, Et3SiH, Co(II) catalyst | Silylperoxy-1,2-dioxolanes | acs.orgnih.gov |
| Cyclopropanes | O2, Transition-metal catalyst | Substituted 1,2-dioxolanes | acs.orgnih.gov |
| γ,δ-Unsaturated hydroperoxides | NIS, NBS, halogens | 3-Halogenomethyl-1,2-dioxolanes | researchgate.net |
| α,β-Unsaturated ketones | Singlet oxygen | 3-Hydroxy-1,2-dioxolanes | acs.orgnih.gov |
| This table summarizes various peroxidation and cyclization strategies for the synthesis of 1,2-dioxolanes. |
Ozonolysis-Based Synthetic Routes to Cyclic Peroxides
Ozonolysis of unsaturated compounds is a reliable method for introducing a peroxide functional group, which can then be utilized in the construction of the 1,2-dioxolane ring. acs.org This method involves the cleavage of a double bond by ozone, followed by intramolecular cyclization of the resulting species.
For example, the ozonolysis of methyl vinyl ether can lead to the synthesis of 3-methoxy-1,2-dioxolane. researchgate.net Similarly, the reaction of certain oxetanes with ozone in methanol (B129727) has been shown to produce 3-alkoxy-1,2-dioxolanes. acs.org The intramolecular cyclization of ozonolysis products often relies on the presence of a hydroperoxide group and a suitable electrophilic center within the molecule. acs.org
| Unsaturated Precursor | Reagents | Product | Reference |
| Methyl vinyl ether | Ozone | 3-Methoxy-1,2-dioxolane | researchgate.net |
| Oxetanes with side chains | Ozone, Methanol | 3-Alkoxy-1,2-dioxolanes | acs.org |
| This table highlights examples of ozonolysis-based synthetic routes to 1,2-dioxolanes. |
Radical-Mediated Cyclization Protocols
Radical-mediated cyclizations offer a powerful tool for the synthesis of 1,2-dioxolanes, often proceeding with high regio- and stereoselectivity. researchgate.netresearchgate.net These reactions typically involve the generation of a carbon-centered radical which then reacts with molecular oxygen, followed by an intramolecular cyclization.
A common strategy involves the radical cyclization of diene hydroperoxides. researchgate.netresearchgate.net For example, the radical cyclization of 3-hydroperoxymethylhexa-1,5-diene occurs exclusively at the C-1,C-2 double bond to stereospecifically afford 1,2-dioxolanes. researchgate.net This contrasts with electrophile-induced cyclizations of the same substrate, which can also yield products from attack at the C-5,C-6 double bond. researchgate.net
The mechanism often involves a homoallylic hydroperoxy radical that cyclizes to form the 1,2-dioxolane ring. These radical cyclizations generally show a preference for the formation of the five-membered dioxolane ring over the six-membered dioxane ring.
Development of Stereoselective Syntheses for Substituted 1,2-Dioxolanes
The development of stereoselective methods for the synthesis of substituted 1,2-dioxolanes is crucial for accessing specific stereoisomers with potential biological activity. Several approaches have been successfully employed to control the stereochemistry of the final products.
One notable method involves the alkoxy radical β-fragmentation of steroidal cyclic peroxyhemiacetals. acs.org This one-pot synthesis allows for the stereospecific formation of 3,5-substituted 1,2-dioxolanes. acs.org Another strategy utilizes the radical-mediated asymmetric peroxidation of vinylcyclopropanes with molecular oxygen to construct highly substituted chiral 1,2-dioxolanes. idexlab.com
The intramolecular reaction of hydroperoxides with oxetanes can also proceed with high stereoselectivity. researchgate.net Specifically, 5-exo openings of oxetanes by hydroperoxides are rapid and stereospecific, leading to the formation of 1,2-dioxolanes. researchgate.net Furthermore, the use of chiral catalysts, such as SPINOL-derived phosphoric acids, has been explored in the synthesis of 1,3-dioxolanes with high enantioselectivity and diastereoselectivity, a principle that could be extended to 1,2-dioxolane synthesis. nih.gov
Lewis acid-mediated displacements of alkoxy-1,2-dioxolanes provide an efficient route for the synthesis of substituted 1,2-dioxolanes, as demonstrated in the rapid synthesis of a 1,2-dioxolane natural product. idexlab.com
| Synthetic Strategy | Key Features | Resulting Stereochemistry | Reference |
| Alkoxy radical β-fragmentation | One-pot synthesis from cyclic peroxyhemiacetals | Stereospecific formation of 3,5-substituted 1,2-dioxolanes | acs.org |
| Asymmetric peroxidation of vinylcyclopropanes | Radical-mediated reaction with O2 | Highly substituted chiral 1,2-dioxolanes | idexlab.com |
| Intramolecular reaction of hydroperoxides and oxetanes | 5-exo opening of oxetanes | Stereospecific formation of 1,2-dioxolanes | researchgate.net |
| Lewis acid-mediated displacement | Reaction of alkoxy-1,2-dioxolanes with alkenes | Efficient synthesis of substituted 1,2-dioxolanes | idexlab.com |
| This table showcases various stereoselective synthetic approaches for substituted 1,2-dioxolanes. |
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is critical for maximizing the yield and selectivity of 1,2-dioxolane synthesis. Key parameters that are often manipulated include the choice of catalyst, solvent, temperature, and reactant stoichiometry.
For instance, in the synthesis of 1,3-dioxolanes via an acetalization/oxa-Michael cascade, a screen of Brønsted acid catalysts revealed that diphenylphosphinic acid provided superior diastereoselectivity compared to catalysts like p-toluenesulfonic acid or trifluoroacetic acid. nih.gov Increasing the reaction temperature and using dichloroethane as a solvent further improved the reaction time and allowed for a lower catalyst loading while maintaining excellent diastereoselectivity. nih.gov
In the context of palladium-catalyzed cross-coupling reactions for the synthesis of precursors to 1,2-dioxolanes, the choice of solvent and the molar ratio of reactants have been shown to significantly influence the reaction outcome. rsc.org For example, in a Mizoroki-Heck reaction, temperature screening and optimization of the molar ratios of the olefin and the base were crucial for achieving the best performance. rsc.org
The annulation reactions of alkenes with peroxycarbenium ions for the synthesis of 1,2-dioxolanes are also highly dependent on the reaction conditions. The use of silyl-protected peroxycarbenium ions and specific Lewis acids like SnCl4, along with careful control of the temperature and reactant equivalents, is necessary for efficient synthesis. acs.org
Innovative Isolation and Purification Techniques for Peroxidic Species
The isolation and purification of peroxidic species like 3-propyl-1,2-dioxolane require careful techniques due to their potential instability. Standard chromatographic methods are often employed, but innovative approaches are continuously being developed to improve efficiency and preserve the integrity of the peroxide bond.
For marine natural products containing the 1,2-dioxolane ring, isolation often involves solvent partitioning followed by a combination of normal and reverse-phase high-performance liquid chromatography (HPLC). ucl.ac.uk In some cases, impure fractions are derivatized, for example, by treatment with diazomethane (B1218177) to form methyl esters, which facilitates purification. ucl.ac.uk
For the purification of 1,3-dioxolanes, which shares some challenges with their 1,2-isomers, azeotropic distillation has been employed to remove impurities. google.com For example, a three-step process involving treatment with ammonia, rectification to obtain a dioxolane-water azeotrope, and subsequent azeotropic distillation with cyclohexane (B81311) has been used to achieve high purity. google.com
In the synthesis of 3,5-dihydroxy-1,2-dioxolanes, conducting the reaction in an organic diluent in which the product is insoluble can lead to the formation of a granular product, simplifying its isolation. google.com Alternatively, using an organic solvent that dissolves the product can yield substantially pure products with minimal need for further purification. google.com Advanced techniques such as affinity chromatography, while not yet widely reported for simple 1,2-dioxolanes, offer a highly specific method for isolating target molecules from complex mixtures and could be adapted for this purpose. frontiersin.org
| Technique | Application | Key Advantage | Reference |
| High-Performance Liquid Chromatography (HPLC) | Isolation of natural 1,2-dioxolanes | High resolution separation of complex mixtures | ucl.ac.uk |
| Azeotropic Distillation | Purification of dioxolanes | Removal of water and other impurities | google.com |
| Precipitation/Crystallization | Isolation of synthetic 1,2-dioxolanes | Simplified product isolation | google.com |
| Affinity Chromatography | Potential for specific purification | High specificity for target molecules | frontiersin.org |
| This table outlines various isolation and purification techniques applicable to 1,2-dioxolanes. |
Mechanistic Studies and Reactivity Profiles of 3 Propyl 1,2 Dioxolane
Elucidation of Peroxide Bond Cleavage Mechanisms
The cleavage of the peroxide bond in 1,2-dioxolanes, including 3-propyl-1,2-dioxolane, is a critical aspect of their reactivity and can proceed through several mechanisms, primarily homolytic or heterolytic cleavage, depending on the conditions.
Under thermal or photochemical conditions, the strained 1,2-dioxolane ring is prone to homolytic cleavage of the O-O bond. This process generates radical species, which are key intermediates in various chemical transformations, including polymerization initiation. For instance, the decomposition of 1,2-dioxolanes can produce cycloalkanes and cyclic lactones. beilstein-journals.org
The presence of substituents on the dioxolane ring can influence the stability and decomposition pathways. For example, 3,5-dimethyl-1,2-dioxolane-3,5-diol (B81081) exhibits a higher thermal stability, with a decomposition onset at 85°C compared to 60°C for the unsubstituted 1,2-dioxolane. This suggests that the propyl group in this compound would similarly affect its thermal stability.
The cleavage can also be induced by chemical reagents. For example, the reaction of certain 1,2-dioxolanes with triphenylphosphine (B44618) proceeds sluggishly, leading to the formation of β,γ-unsaturated ketones and tetrasubstituted alkenes, along with triphenylphosphine oxide. researchgate.net This reaction implies a deoxygenation process where the phosphine (B1218219) attacks one of the peroxide oxygens.
Furthermore, iron(II) salts can promote the reductive cleavage of the peroxide bond. nih.gov This is particularly relevant in biological contexts and in synthetic applications where mild reaction conditions are required. The Fe(II)-induced cleavage of 1,2-dioxolanes can lead to the formation of carbon-centered radicals, which can then undergo further reactions. nih.govacs.org
The mechanism of cleavage is also influenced by the solvent and the presence of acids or bases. Under acidic conditions, 3-hydroxy-1,2-dioxolanes can undergo decomposition to form products like phenol (B47542) and diones, indicating a heterolytic cleavage pathway. researchgate.net In contrast, base-catalyzed reactions can lead to different rearrangement products.
Investigation of Rearrangement Reactions of 1,2-Dioxolanes under Various Conditions
The strained 1,2-dioxolane ring system is susceptible to various rearrangement reactions, often triggered by the initial cleavage of the weak O-O bond. These rearrangements can be influenced by thermal, photochemical, or catalytic conditions, leading to a diverse array of products.
One significant rearrangement is analogous to the Criegee rearrangement. beilstein-journals.orgnih.gov For example, under acidic conditions, 3-hydroxy-1,2-dioxolanes can rearrange to form diketone derivatives. beilstein-journals.orgnih.gov This process involves the heterolytic cleavage of the peroxide bond, followed by the migration of a substituent. The nature of the migrating group and the reaction conditions dictate the final product.
The treatment of α-formyl cyclic ketones with hydrogen peroxide can lead to the formation of a 1,2-dioxolane intermediate, which then undergoes a 1,2-carbon migration to yield a rearranged product with preserved stereochemistry. researchgate.net This highlights the potential for stereocontrolled rearrangements in the 1,2-dioxolane system.
Thermolysis of substituted 1,2-dioxolanes can also lead to rearrangement products. For instance, the thermal decomposition of certain derivatized 1,2-dioxolanes yields pairs of ketones and derivatized carboxylic acids, resulting from R-group migration. researchgate.net In some cases, migration of an acetoxy group has also been observed. researchgate.net
The presence of metal catalysts can significantly alter the course of rearrangement. For example, the decomposition of cyclic diperoxides can be catalyzed by transition metals, leading to the formation of macrocyclic compounds. beilstein-journals.org
Furthermore, base-mediated rearrangements are also possible. For instance, the reaction of a 1,2-dioxane (B1202867) with a base can lead to the formation of a chiral trans-epoxide, demonstrating a different mechanistic pathway compared to acid-catalyzed or thermal rearrangements. chemrxiv.org
Exploration of Metal-Catalyzed or Mediated Transformations Involving the 1,2-Dioxolane Core
The reactivity of the 1,2-dioxolane core can be significantly influenced by the presence of metal catalysts, opening up a variety of synthetic transformations. These reactions often involve the reductive cleavage of the peroxide bond, followed by further reactions of the resulting intermediates.
Iron-Catalyzed Transformations:
Iron salts, particularly Fe(II) salts, are effective in promoting the cleavage of the peroxide bond in 1,2-dioxolanes, even at room temperature. nih.gov This process is believed to proceed via a one-electron reduction of the peroxide, generating an oxygen-centered radical and an iron(III) species. The resulting radical can then undergo various transformations.
For instance, the Fe(II)-induced decomposition of aryl-substituted bicyclic peroxides can lead to the formation of diepoxides. nih.gov The reaction of 1,2-dioxolanes with Fe(II) in the presence of thiols can lead to the efficient reductive cleavage of the peroxide, yielding alcohols. nih.govacs.org This reactivity is crucial in the context of certain antimalarial drugs containing a 1,2,4-trioxane (B1259687) ring, which is structurally related to 1,2-dioxolanes. acs.org
The combination of iron salts and thiols can catalyze the reductive cleavage of a wide range of peroxides under mild conditions. nih.gov The efficiency of this system depends on the nature of the iron salt and the thiol.
| Iron Source | Reaction Time | Conversion (%) |
|---|---|---|
| FeCl₂ | < 5 min | >95 |
| FeBr₂ | < 5 min | >95 |
| Fe(OAc)₂ | < 5 min | >95 |
| FeCl₃ | < 5 min | >95 |
| Fe(TPP)Cl | 24 h | ~20 |
| Ferrocene | 24 h | No reaction |
| Fe₂O₃ | 24 h | No reaction |
Data derived from studies on diacetone diperoxide (DADP) in the presence of thiophenol. nih.gov
Other Metal-Catalyzed Reactions:
Besides iron, other transition metals can also catalyze transformations of peroxides. For example, palladium catalysts are widely used in cross-coupling reactions, and while direct examples with this compound are scarce, the principles can be extended. mdpi.comacs.org Ruthenium(II) catalysts have been shown to influence the decomposition of 1,4-endoperoxides, generating radical intermediates with different structures compared to those from photolysis or thermolysis. beilstein-journals.org
Titanium complexes, such as Ti(O-iPr)₄, are used in asymmetric oxidation reactions that can involve peroxide intermediates. beilstein-journals.orgnih.gov These reactions often proceed with high stereoselectivity.
The choice of metal and ligand can tune the chemo- and regioselectivity of the reaction, allowing for the synthesis of complex molecules. mdpi.com
Kinetic and Thermodynamic Aspects of Dioxolane Decomposition
The decomposition of 1,2-dioxolanes is governed by both kinetic and thermodynamic factors. The inherent strain of the five-membered ring containing a peroxide bond makes the decomposition thermodynamically favorable. However, the kinetic stability can vary significantly depending on the substitution pattern and the reaction conditions.
Thermodynamics:
The polymerization of cyclic monomers, including dioxolanes, is an equilibrium process. The ability of a cyclic monomer to polymerize is determined by the Gibbs free energy of polymerization (ΔG_p), which has both enthalpic (ΔH_p) and entropic (ΔS_p) contributions. wiley-vch.de For polymerization to be favorable, ΔG_p must be negative. The polymerization of most cyclic monomers is accompanied by a decrease in entropy due to the loss of translational degrees of freedom. wiley-vch.de Therefore, the reaction is driven by a negative enthalpy change, which is related to the ring strain.
The relatively low strain of the five-membered 1,3-dioxolane (B20135) ring means that its polymerization is reversible. researchgate.net Above the ceiling temperature, depolymerization occurs in the presence of an acid catalyst. researchgate.net While this compound is a peroxide and not a simple cyclic acetal, similar thermodynamic principles apply to its stability and decomposition.
Kinetics:
The rate of decomposition of 1,2-dioxolanes is highly dependent on temperature and the presence of catalysts or initiators. Thermal decomposition follows first-order kinetics. researchgate.net The rate constants for the thermolysis of various substituted 1,2-dioxolanes have been determined, showing that derivatized 1,2-dioxolanes can be more stable than their corresponding 3-hydroxy counterparts. researchgate.net
For example, the first-order rate constants for the thermolysis of several 3-substituted-1,2-dioxolanes have been measured at 60°C. researchgate.net The activation energy for the decomposition process is a key parameter that reflects the kinetic stability of the molecule. For a series of high-energy triazolotetrazine derivatives, the activation energy of decomposition was found to vary significantly with the substituent, ranging from 129.0 kJ/mol to 292.2 kJ/mol. nih.gov This highlights the profound effect of substituents on the kinetic stability of heterocyclic compounds.
The decomposition can also be initiated photochemically, often leading to different product distributions compared to thermal decomposition. researchgate.net The presence of radical sensitizers can also influence the rate and mechanism of thermal decomposition. acs.org
| Monomer | ΔH_p° (kJ/mol) | ΔS_p° (J/mol·K) | Ceiling Temperature (°C) |
|---|---|---|---|
| 1,3-Dioxolane | -21 | -67 | 40 |
| 1,3-Dioxane | -29 | -84 | 70 |
| ε-Caprolactone | -28 | -59 | 200 |
| Tetrahydrofuran | -18 | -75 | 80 |
Data from a general review on ring-opening polymerization. wiley-vch.de
Advanced Spectroscopic and Structural Characterization of 3 Propyl 1,2 Dioxolane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment of 3-Propyl-1,2-dioxolane, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule. Due to the current lack of direct experimental spectra for this compound in reviewed literature, the following data are predicted based on the analysis of related 1,2-dioxolane structures and propyl-substituted heterocyclic compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the propyl group and the dioxolane ring protons. The propyl group would exhibit a characteristic triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (B1212753) (CH₂) protons, and a multiplet for the methylene protons adjacent to the ring. The protons on the 1,2-dioxolane ring itself would present complex multiplets due to their diastereotopic nature and coupling with the adjacent propyl group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data, with unique resonances for each carbon atom in the molecule. The carbons of the propyl group would appear in the upfield region, while the carbons of the 1,2-dioxolane ring, being attached to electronegative oxygen atoms, would resonate at a lower field. The chemical shifts provide insight into the electronic environment of each carbon atom.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Dioxolane-CH | 4.0 - 4.5 | 75 - 85 | Multiplet |
| Dioxolane-CH₂ | 3.8 - 4.3 | 65 - 75 | Multiplet |
| Propyl-CH₂ (alpha) | 1.5 - 1.8 | 30 - 40 | Multiplet |
| Propyl-CH₂ (beta) | 1.3 - 1.6 | 18 - 25 | Sextet |
| Propyl-CH₃ | 0.8 - 1.0 | 13 - 15 | Triplet |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for the definitive assignment of all proton and carbon signals and to confirm the connectivity of the propyl group to the 3-position of the 1,2-dioxolane ring.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides critical information regarding the molecular weight and fragmentation pathways of this compound. The electron ionization (EI) mass spectrum is anticipated to show a molecular ion peak [M]⁺ corresponding to its molecular weight.
The fragmentation of 1,2-dioxolanes is often characterized by the cleavage of the weak peroxide (O-O) bond, followed by subsequent rearrangements and fragmentations. The fragmentation pattern for this compound would likely involve the loss of the propyl group, as well as ring-opening and subsequent loss of small neutral molecules.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value (Predicted) | Proposed Fragment |
| 116 | [C₆H₁₂O₂]⁺ (Molecular Ion) |
| 73 | [M - C₃H₇]⁺ (Loss of propyl group) |
| 57 | [C₃H₅O]⁺ |
| 43 | [C₃H₇]⁺ (Propyl cation) |
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, thus confirming the elemental composition.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and characteristic vibrational modes within a molecule. For this compound, these techniques are particularly useful for detecting the peroxide O-O bond.
IR Spectroscopy: The IR spectrum would be dominated by C-H stretching and bending vibrations of the propyl group and the dioxolane ring. The C-O stretching vibrations of the ring would also be prominent. The O-O stretching vibration in cyclic peroxides is typically weak in the IR spectrum.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds. Therefore, the O-O stretching vibration of the peroxide bond in the 1,2-dioxolane ring is expected to show a characteristic band in the Raman spectrum, typically in the range of 800-900 cm⁻¹. chemeo.com
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 | Strong (IR), Strong (Raman) |
| C-O Stretch | 1000 - 1200 | 1000 - 1200 | Strong (IR), Weak (Raman) |
| O-O Stretch | Weak/Absent | 800 - 900 | Weak (IR), Medium (Raman) |
| C-H Bend | 1350 - 1470 | 1350 - 1470 | Medium (IR), Medium (Raman) |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture (if crystalline derivatives are obtained)
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. Should a suitable single crystal of this compound or a crystalline derivative be obtained, this technique would provide precise information on bond lengths, bond angles, and the conformation of the dioxolane ring.
This analysis would be critical for establishing the absolute stereochemistry at the chiral center (C3). Furthermore, it would reveal the solid-state packing and any intermolecular interactions, such as hydrogen bonding if co-crystallized with a suitable agent. While no crystal structure for this compound is currently reported, studies on other substituted dioxolanes have successfully utilized this method to elucidate their detailed molecular geometry. tandfonline.com
Research Applications of 1,2 Dioxolanes in Organic Synthesis
Utility as Synthetic Intermediates and Building Blocks for Complex Molecules
The 1,2-dioxolane moiety serves as a crucial building block in the synthesis of complex molecules, particularly those with therapeutic potential. A significant area of application is in the development of antimalarial agents. acs.orgacs.orgnih.gov The rationale stems from the hypothesis that the peroxide bond in the 1,2-dioxolane ring can be activated by ferrous iron in the malaria parasite, leading to the generation of reactive radical species that are toxic to the parasite. acs.orgacs.org
However, studies have shown that simple 1,2-dioxolanes often exhibit weak antimalarial properties. acs.orgsigmaaldrich.com This is attributed to their tendency to undergo a two-electron reduction with ferrous iron, resulting in inactive diol products rather than the desired carbon-centered radicals. acs.org To enhance their activity, researchers have focused on synthesizing more complex 1,2-dioxolane derivatives. For instance, the introduction of an alkoxy group at the 3-position of the dioxolane ring has been shown to yield compounds with promising antimalarial activity against Plasmodium falciparum. acs.org
The synthesis of these complex molecules often involves multi-step sequences where the 1,2-dioxolane ring is formed and subsequently modified. For example, the synthesis of 1,2-dioxolane derivatives as simplified models of natural coumarins has been described, utilizing tertiary allylic hydroperoxides as precursors. nih.govtandfonline.com Furthermore, the 1,2-dioxolane framework has been incorporated into the synthesis of analogues of marine sponge metabolites, such as the plakinic acids, which exhibit antimicrobial activity. ucl.ac.uk These synthetic strategies often require careful manipulation of functional groups in the presence of the peroxide moiety. ucl.ac.uk
A notable example of a complex molecule containing a 1,2-dioxolane ring is the natural product neosporol. wikipedia.org Its total synthesis involves a ring-expansion reaction to form the dioxolane system. wikipedia.org
Development of Novel Reagents and Catalysts based on Dioxolane Scaffolds
While the primary research focus on 1,2-dioxolanes has been their application as bioactive molecules and synthetic intermediates, the development of reagents and catalysts based on the broader dioxolane (specifically 1,3-dioxolane) scaffold is an active area of research. For instance, chiral 1,3-dioxolanes are widely used as chiral auxiliaries and ligands in asymmetric catalysis.
Although specific examples of reagents and catalysts derived directly from the 1,2-dioxolane scaffold are less common in the reviewed literature, the inherent chirality of substituted 1,2-dioxolanes suggests their potential for development as chiral ligands or catalysts. The synthesis of enantiopure 1,2-dioxolanes could provide access to novel scaffolds for asymmetric transformations.
Strategies for Functional Group Interconversions Facilitated by the 1,2-Dioxolane Moiety
The 1,2-dioxolane ring itself is a functional group that can participate in various chemical transformations. The peroxide bond is susceptible to cleavage under various conditions, including treatment with acids, bases, reducing agents, and transition metals. This reactivity can be harnessed for functional group interconversions.
One of the key strategies involves the reductive cleavage of the O-O bond. As mentioned earlier, reaction with ferrous iron can lead to the formation of diols. acs.org This transformation represents a deperoxidation reaction, converting the cyclic peroxide into a 1,3-diol derivative.
Furthermore, the synthesis of complex 1,2-dioxolanes often requires performing chemical modifications on other parts of the molecule while keeping the peroxide ring intact. ucl.ac.ukbeilstein-journals.org This demonstrates that the 1,2-dioxolane moiety can be tolerant to a range of reaction conditions, allowing for functional group interconversions elsewhere in the molecule. For instance, modifications to a carboxylate group have been successfully carried out in the presence of a 1,2-dioxolane ring. ucl.ac.uk
The synthesis of 1,2-dioxolanes can also be viewed as a functional group interconversion. For example, the oxidation of cyclopropanes using molecular oxygen in the presence of a catalyst can yield 1,2-dioxolanes, effectively converting a C-C bond in the cyclopropane (B1198618) ring into a C-O-O-C linkage. beilstein-journals.orgwikipedia.org Similarly, the reaction of β-hydroperoxy ketones can lead to the formation of 3-hydroxy-1,2-dioxolanes. beilstein-journals.org
Investigations into the Biological Activity of 1,2 Dioxolane Derivatives
Studies on Antimicrobial Activity of 1,2-Dioxolanes
Research into the antimicrobial properties of 1,2-dioxolanes is an emerging field, with current data suggesting modest activity. Unlike the more extensively studied 1,3-dioxolane (B20135) isomers, which have shown notable antibacterial effects, the 1,2-dioxolane scaffold has demonstrated limited efficacy in broad-spectrum screens. nih.gov
Naturally occurring 1,2-dioxolanes, such as those derived from marine sponges, have been identified as possessing weak antibacterial properties. For instance, certain plakinic acid-related compounds were found to be weakly active against Staphylococcus aureus. nih.gov The antibacterial potential often appears to be a secondary attribute of these marine natural products, which are more potent as antifungal or antiprotozoal agents. researchgate.netresearchgate.net
Synthetic derivatives have also been evaluated. In one study, a heterocyclic derivative incorporating a dioxolane ring, derived from the natural product naringin, showed antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 0.25 mg/mL. najah.edu However, the broader applicability of 1,2-dioxolanes as standalone antibacterial agents remains limited based on current evidence.
Table 1: Selected Antimicrobial Activity of 1,2-Dioxolane Derivatives
| Compound/Class | Target Organism | Activity Measurement | Result | Source(s) |
| Plakinic Acid Analogs | Staphylococcus aureus | Qualitative Assessment | Weakly active | nih.gov |
| Naringin-Dioxolane Derivative | Staphylococcus aureus (MRSA) | MIC | 0.25 mg/mL | najah.edu |
Antimalarial Activity and Structure-Activity Relationship (SAR) Investigations of Peroxide-Based 1,2-Dioxolanes
The quest for novel antimalarial agents has led to significant investigation into organic peroxides, inspired by the success of artemisinin (B1665778). While 1,2-dioxolanes are structurally analogous to the highly active 1,2,4-trioxolanes, they have generally demonstrated weaker antiplasmodial activity. oup.comdntb.gov.ua This reduced potency is often attributed to a lower propensity for the critical Fe(II)-activated scission of the peroxide bond to generate the carbon-centered radicals believed to be essential for parasiticidal action. oup.comacs.org
Despite this, certain subclasses of 1,2-dioxolanes have shown promise. Specifically, 3-alkoxy-1,2-dioxolanes have been identified as having significant in vitro activity against Plasmodium falciparum. oup.comidexlab.comresearchgate.net The introduction of an alkoxy group at the C3 position appears to facilitate the necessary iron-mediated activation and subsequent generation of cytotoxic radical species. oup.com
Structure-activity relationship (SAR) studies have elucidated key structural features that modulate antimalarial efficacy:
Peroxide Bridge: The endoperoxide O-O bond is indispensable for activity.
C3-Substitution: An alkoxy group at the C3 position enhances activity compared to unsubstituted analogs. The presence of steric bulk at this position is also favorable. oup.com
C5-Substitution: The presence of a spirocyclohexyl group at the C5 position has been shown to improve antimalarial activity. oup.com
Acetophenone (B1666503) Series: In a study of synthetic 1,2-dioxolanes based on acetophenone scaffolds, derivatives from a 2,6-acetophenone series showed slightly better, though still weak, activity against a chloroquine-resistant strain of P. falciparum compared to other isomers. tandfonline.com
Table 2: Structure-Activity Relationship (SAR) for Antimalarial 1,2-Dioxolanes
| Structural Feature | Influence on Activity | Rationale/Observation | Source(s) |
| 1,2-Dioxolane Ring | Essential | Core scaffold containing the vital peroxide bond. | oup.comacs.org |
| 3-Alkoxy Group | Enhances Activity | Facilitates Fe(II)-mediated activation and efficient β-scission. | oup.comidexlab.com |
| C5-Spirocyclohexyl Group | Enhances Activity | Increases potency, likely through favorable steric or lipophilic interactions. | oup.com |
| General Potency vs. Trioxolanes | Lower | Reduced tendency for Fe(II)-mediated formation of carbon-centered radicals. | oup.comdntb.gov.uaacs.org |
Assessment of Antifungal Efficacy of Cyclic Peroxide Scaffolds
Cyclic peroxides, particularly those isolated from marine organisms, have demonstrated significant antifungal properties. The 1,2-dioxolane scaffold is a recurring motif in many of these natural products. nih.govmdpi.com Sponges of the Plakinidae family are a rich source of these compounds, known as plakinic acids and plakortides. nih.gov
Research has documented the efficacy of these compounds against a range of fungal pathogens:
Plakinic acid A effectively inhibits the growth of Saccharomyces cerevisiae and Penicillium atrounenetum. nih.govmdpi.com
Plakinic acid F and its stereoisomer, epi-plakinic acid F , show moderate activity against the opportunistic human pathogens Candida albicans and Aspergillus fumigatus. nih.govmdpi.com
Plakinic acid M and the related compound plakortide have exhibited potent activity against Cryptococcus gattii, with Minimum Inhibitory Concentration (MIC₉₀) values ranging from 2.4 to 36 μM. researchgate.net
The antifungal activity is intrinsically linked to the peroxide bond. The mechanism is thought to involve the generation of reactive oxygen species (ROS) that disrupt fungal cell membranes and intracellular processes. The lipophilic side chains characteristic of these natural products likely facilitate their passage into the fungal cell.
Table 3: Antifungal Activity of Naturally Occurring 1,2-Dioxolanes
| Compound | Fungal Species | Activity Measurement | Result | Source(s) |
| Plakinic Acid A | Saccharomyces cerevisiae | Qualitative Assessment | Effective inhibition | nih.govmdpi.com |
| Plakinic Acid A | Penicillium atrounenetum | Qualitative Assessment | Effective inhibition | nih.govmdpi.com |
| Plakinic Acid F | Candida albicans | Qualitative Assessment | Moderate activity | nih.govmdpi.com |
| epi-Plakinic Acid F | Aspergillus fumigatus | Qualitative Assessment | Moderate activity | nih.govmdpi.com |
| Plakinic Acid M | Cryptococcus gattii | MIC₉₀ | 2.4 - 3.4 µg/mL | researchgate.net |
| Plakortide | Cryptococcus gattii | MIC₉₀ | 2.4 - 36 µM | researchgate.net |
Mechanistic Research on Ferroptosis Induction by 1,2-Dioxolane Compounds
One of the most significant recent discoveries in the biological activity of 1,2-dioxolanes is their ability to induce a unique form of programmed cell death known as ferroptosis. nih.govcolumbia.edu This research has centered on a specific 1,2-dioxolane compound, FINO2 , which was identified from a screen of organic peroxides and has been shown to selectively kill cancer cells. nih.govamegroups.org
Ferroptosis is an iron-dependent process characterized by the lethal accumulation of lipid peroxides. frontiersin.org The mechanism of FINO2-induced ferroptosis is distinct from other known ferroptosis inducers (FINs) like erastin (B1684096) and RSL3. nih.govcolumbia.edu
Key mechanistic findings include:
Dual Mechanism of Action: FINO2 is hypothesized to initiate ferroptosis through a two-pronged attack: the direct oxidation of labile intracellular ferrous iron (Fe²⁺) and the indirect inactivation of the enzyme Glutathione (B108866) Peroxidase 4 (GPX4). nih.govcolumbia.edubohrium.com GPX4 is a critical enzyme that detoxifies lipid peroxides, and its inactivation leads to their accumulation.
Independence from GSH Depletion: Unlike class 1 FINs such as erastin, FINO2 does not inhibit the system Xc⁻ transporter or deplete cellular glutathione (GSH), a necessary cofactor for GPX4. nih.govcolumbia.edu
Structural Requirements: The biological activity of FINO2 is critically dependent on both the endoperoxide moiety and a nearby hydrophilic group (a pendant hydroxyethyl (B10761427) group). columbia.edubohrium.com Analogs lacking either of these features show no activity.
Iron Dependency: The cell-killing effect of FINO2 is highly dependent on the presence of iron. Its lethality is suppressed by iron chelators like deferoxamine (B1203445) (DFO) and enhanced by the addition of exogenous iron. nih.gov This confirms the central role of iron in its mechanism, likely through Fenton-type chemistry with the peroxide bond.
Lipid Peroxidation: Treatment of cancer cells with FINO2 leads to widespread lipid peroxidation, a defining characteristic of ferroptosis. nih.govbohrium.comresearchgate.net This effect can be blocked by lipophilic radical-trapping antioxidants like ferrostatin-1. nih.gov
FINO2 represents a novel class of ferroptosis inducer, and its unique mechanism offers a new avenue for developing cancer therapies, particularly for tumors that have developed resistance to traditional apoptosis-based treatments. columbia.edu
Table 4: Mechanistic Hallmarks of FINO2-Induced Ferroptosis
| Mechanistic Aspect | Experimental Observation | Conclusion | Source(s) |
| Mode of Cell Death | Lethality suppressed by ferrostatin-1 but not by apoptosis or necroptosis inhibitors. | FINO2 induces ferroptosis. | nih.govbohrium.com |
| Role of Iron | Cell death is blocked by iron chelator (DFO) and accelerated by iron supplementation. | The process is iron-dependent. | nih.gov |
| GPX4 Activity | FINO2 causes loss of GPX4 enzymatic function without directly inhibiting the enzyme in vitro or depleting the protein. | FINO2 indirectly inactivates GPX4 in cells. | nih.govcolumbia.edu |
| Glutathione (GSH) Levels | FINO2 does not deplete cellular GSH or inhibit the system Xc⁻ transporter. | Mechanism is distinct from class 1 ferroptosis inducers (e.g., erastin). | nih.govcolumbia.edu |
| Structural Requirements | Analogs lacking the peroxide bridge or the hydroxyl head group are inactive. | Both the peroxide and a hydrophilic moiety are essential for activity. | columbia.edubohrium.com |
| Lipid Oxidation | Causes massive accumulation of lipid peroxides. | Induces oxidative damage characteristic of ferroptosis. | nih.govresearchgate.net |
Future Research Directions and Emerging Paradigms for 3 Propyl 1,2 Dioxolane
Rational Design and Synthesis of Next-Generation 1,2-Dioxolane Derivatives
The development of novel 1,2-dioxolane derivatives is a promising avenue for discovering compounds with enhanced or novel biological activities. The chemistry of cyclic peroxides has garnered significant attention due to their potential applications in medicine, particularly as antimalarial, antihelminthic, and antitumor agents. nih.gov The synthesis of new derivatives allows for the exploration of structure-activity relationships, which is crucial for optimizing therapeutic efficacy.
Future efforts in this area will likely focus on the strategic modification of the 1,2-dioxolane scaffold. For 3-Propyl-1,2-dioxolane, this could involve:
Modification of the Propyl Group: Introducing functional groups, altering chain length, or creating branched or cyclic substituents to influence lipophilicity, metabolic stability, and target binding.
Substitution on the Dioxolane Ring: Adding substituents at other positions of the ring to modulate electronic properties and conformational flexibility.
Hybrid Molecules: Conjugating the 1,2-dioxolane moiety with other pharmacophores to create hybrid molecules with dual modes of action or improved targeting capabilities.
The synthesis of such derivatives will rely on the development of efficient and stereoselective synthetic methods. Recent advancements in asymmetric catalysis, for instance, have enabled the enantioselective synthesis of complex chiral molecules, a technique that could be applied to produce enantiomerically pure 1,2-dioxolane derivatives. acs.org
Exploration of Undiscovered Reactivity and Transformation Pathways
Understanding the fundamental reactivity of the peroxide bond in 1,2-dioxolanes is key to unlocking new synthetic applications and understanding their mechanism of action in biological systems. Research in this area would aim to explore novel transformations of the 1,2-dioxolane ring.
Key research questions to be addressed include:
Activation of the Peroxide Bond: Investigating new methods for the controlled activation and cleavage of the O-O bond, for example, through photochemistry, electrochemistry, or catalysis by transition metals.
Reactions with Novel Substrates: Exploring the reactivity of 1,2-dioxolanes with a wider range of substrates to discover new reaction pathways and synthetic methodologies.
Mechanistic Studies: Employing computational and experimental techniques to gain a deeper understanding of the mechanisms of known and newly discovered reactions.
A recent review highlights that state-of-the-art approaches to the synthesis of cyclic peroxides are based on key reagents like oxygen, ozone, and hydrogen peroxide. nih.gov Further exploration of these and other reagents could lead to the discovery of new transformation pathways.
Integration of 1,2-Dioxolane Chemistry into Flow Chemistry and Automated Synthesis
Flow chemistry has emerged as a powerful technology in modern chemical synthesis, offering advantages such as enhanced safety, improved reaction control, and scalability. amt.uknih.govneuroquantology.com The application of flow chemistry to the synthesis and transformation of 1,2-dioxolanes is a promising area for future research.
The key benefits of integrating 1,2-dioxolane chemistry into flow systems include:
Enhanced Safety: The handling of potentially energetic peroxides can be made safer in continuous flow reactors due to the small reaction volumes and excellent heat transfer. illinois.edu
Precise Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. neuroquantology.comillinois.edu
Automation and High-Throughput Screening: Automated flow synthesis platforms can be used to rapidly generate libraries of 1,2-dioxolane derivatives for biological screening.
The development of robust and efficient flow chemistry protocols for 1,2-dioxolane synthesis would be a significant advancement, facilitating both laboratory-scale research and potential industrial-scale production.
Development of Sustainable and Environmentally Benign Synthetic Protocols for Cyclic Peroxides
The principles of green chemistry are increasingly important in the design of synthetic routes. Future research on 1,2-dioxolanes will likely focus on the development of more sustainable and environmentally friendly synthetic methods.
This can be achieved through several approaches:
Use of Greener Reagents and Catalysts: Replacing hazardous reagents and catalysts with more benign alternatives. This includes the use of biocatalysts or earth-abundant metal catalysts. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Energy Efficiency: Developing reactions that can be performed at lower temperatures and pressures.
Use of Renewable Feedstocks: Exploring the synthesis of 1,2-dioxolanes from renewable starting materials.
Recent research has demonstrated the potential of enzymatic reactions for the sustainable synthesis of chemical building blocks, which could be a valuable approach for producing precursors to 1,2-dioxolanes. researchgate.net By embracing the principles of green chemistry, the synthesis of this compound and other cyclic peroxides can be made more efficient, safer, and environmentally responsible.
Q & A
Q. Table 1: NMR Chemical Shifts for Analogous Dioxolanes
| Proton | cis-Isomer (δ, ppm) | trans-Isomer (δ, ppm) | Reference |
|---|---|---|---|
| H3 | 4.25 | 4.30 | |
| H4 | 2.77 | 2.19 |
What factors control regioselectivity in forming this compound derivatives during condensation reactions?
Methodological Answer:
Regioselectivity is governed by steric and thermodynamic factors. For example, in the condensation of 2-methylene-1,2-dioxolane, regioselective attack at C-8 (vs. C-6) occurs due to destabilization of the C-6 enolate by syn-axial methyl groups. Kinetic control favors less hindered transition states (twist-boat vs. boat conformations) . Computational modeling (DFT) and isotopic labeling can validate transition-state geometries .
How does stereochemistry (cis vs. trans) influence the reactivity of this compound in oxidation or substitution reactions?
Methodological Answer:
The cis isomer exhibits higher reactivity in electrophilic substitutions due to increased ring strain and orbital alignment. For example, cis-3-Propyl-1,2-dioxolane undergoes faster thiocyanation with NaSCN and trans-3,5-dihydroperoxides, as the planar transition state favors electrophilic attack at the propyl-bearing carbon . In contrast, trans isomers show stability under acidic conditions due to reduced ring tension .
What are the thermal decomposition pathways of this compound, and how can they be characterized?
Methodological Answer:
Thermolysis at 120–150°C generates 3-hydroxy derivatives via radical-mediated cleavage of the peroxide bond (Scheme 5, ). Products are analyzed via GC-MS and IR spectroscopy, with characteristic O–H stretches (~3400 cm⁻¹) and ketone C=O peaks (~1700 cm⁻¹). Kinetic studies (Arrhenius plots) reveal activation energies of ~80 kJ/mol .
How can researchers resolve discrepancies in reported synthesis yields of this compound?
Methodological Answer:
Contradictions often arise from uncontrolled variables:
- Catalyst purity : Trace moisture in Lewis acids (e.g., BF₃·OEt₂) reduces efficacy. Use Karl Fischer titration to ensure anhydrous conditions .
- Reaction time : Prolonged heating (>12 hrs) may reverse acetalization. Monitor via TLC or in situ FTIR .
- Impurity profiles : HPLC with UV detection (λ = 210 nm) identifies byproducts like unreacted diols or aldehydes .
What analytical methods ensure the purity of this compound for pharmaceutical applications?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
